molecular formula C14H14O2 B14214581 [(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone CAS No. 827337-20-2

[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone

Cat. No.: B14214581
CAS No.: 827337-20-2
M. Wt: 214.26 g/mol
InChI Key: PGNWZISISIOBOW-DYEKYZERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclo[2.2.2]octane framework, which is fused with a phenylmethanone group. The presence of the oxabicyclic ring system imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the oxabicyclic core. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenylmethanone group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The phenylmethanone group can participate in π-π interactions or hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-ylmethanone is unique due to its combination of a rigid bicyclic core and a reactive phenylmethanone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

827337-20-2

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

[(1R,3S,4S)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]-phenylmethanone

InChI

InChI=1S/C14H14O2/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16-14)9-7-11/h1-6,8,11-12,14H,7,9H2/t11-,12+,14+/m1/s1

InChI Key

PGNWZISISIOBOW-DYEKYZERSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1[C@H](O2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2C=CC1C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.